molecular formula C16H23BO4 B1420513 Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1150271-63-8

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1420513
CAS RN: 1150271-63-8
M. Wt: 290.2 g/mol
InChI Key: RNSMBQXQPVWMCE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are not detailed in the available sources, similar compounds are often used in palladium-catalyzed coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is synthesized via a three-step substitution reaction. Its structure is confirmed using FTIR, NMR, and mass spectrometry. X-ray diffraction analysis, combined with DFT calculations, reveals its molecular structure and physicochemical properties (Huang et al., 2021).

  • Characterization of Related Compounds : Studies on 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include spectroscopy and DFT calculations to analyze their structures, vibrational properties, and molecular electrostatic potentials (Wu et al., 2021).

Applications in Material Science

  • Electron Transport Material Synthesis : A synthesis approach is developed for an electron transport material using 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, showcasing its potential application in material science (Xiangdong et al., 2017).

  • Luminescent Polymers : The creation of highly luminescent conjugated polymers using 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole units and a variety of other units, including tetramethyl-1,3,2-dioxaborolan-2-yl derivatives, illustrates the compound's role in advanced polymer synthesis (Zhu et al., 2007).

Chemical Analysis and Detection

  • Boron Ester as a Functional Group in Detection : Boron ester-based compounds, such as those including tetramethyl-1,3,2-dioxaborolan-2-yl, are utilized in detecting hydrogen peroxide, highlighting their potential in explosive detection and chemical analysis (Fu et al., 2016).

Mechanism of Action

Target of Action

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(Ethoxycarbonyl)-5-methylphenylboronic acid, pinacol ester, is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon–carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound’s mode of action involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Furthermore, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway involving this compound. The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is influenced by environmental factors such as pH and the presence of other reactants. As mentioned, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the presence of a palladium catalyst is necessary for the borylation at the benzylic C-H bond of alkylbenzenes .

properties

IUPAC Name

ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-7-19-14(18)12-8-11(2)9-13(10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSMBQXQPVWMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674970
Record name Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1150271-63-8
Record name Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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